Benzenamine, N-(1,4-dimethylpentyl)-
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Overview
Description
N-(5-methylhexan-2-yl)aniline is an organic compound that belongs to the class of amines, specifically aromatic amines It consists of an aniline moiety (a benzene ring attached to an amino group) substituted with a 5-methylhexan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-methylhexan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 5-methylhexan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 5-methylhexan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of aniline.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-methylhexan-2-yl)aniline may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylhexan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(5-methylhexan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methylhexan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The benzene ring allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
N-(5-methylhexan-2-yl)aniline can be compared with other similar compounds, such as:
Aniline: The parent compound with a simpler structure, lacking the 5-methylhexan-2-yl group.
N-alkylanilines: Compounds with different alkyl groups attached to the nitrogen atom, such as N-ethyl aniline or N-propyl aniline.
Substituted Anilines: Compounds with various substituents on the benzene ring, such as 4-chloroaniline or 2-nitroaniline.
Properties
CAS No. |
71832-34-3 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
HRCRVYGUWWYUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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